20-HydroxymethylPrednisone(MixtureofDiastereomers)
Description
20-HydroxymethylPrednisone is a synthetic corticosteroid derivative characterized by a hydroxymethyl group at the C20 position, forming a mixture of diastereomers due to stereochemical variations at this chiral center. Diastereomers, unlike enantiomers, exhibit distinct physical, chemical, and biological properties, which necessitate rigorous separation and characterization . The compound’s pharmacological profile is influenced by diastereomeric ratios, solubility, and interactions with biological targets, making stereochemical resolution critical for optimizing therapeutic efficacy and safety .
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1 |
InChI Key |
BGNNNDQIXPRQCW-HSSWZHAFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of 20-HydroxymethylPrednisone (Mixture of Diastereomers) involves several synthetic routes. One common method includes the hydroxymethylation of prednisone. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Chemical Reactions Analysis
Key Structural Features
-
Core Structure : Prednisone backbone with a hydroxymethyl group at the C20 position.
-
Diastereomerism : Arises from stereogenic centers at C11 and C20, leading to distinct physical and chemical properties .
2.1. Hydroxymethylation of Prednisone
The synthesis involves converting prednisone into 20-HydroxymethylPrednisone through hydroxymethylation. Key steps include:
-
Oxidative cleavage of the C17-C20 double bond to introduce a carbonyl group.
-
Reductive amination to form the hydroxymethyl group.
Table 1: Reagents and Conditions for Hydroxymethylation
| Reagent | Condition | Role |
|---|---|---|
| Sodium borohydride | Room temperature | Reduction of carbonyl groups |
| Hydroxylamine hydrochloride | Aqueous media | Formation of oximes |
| Acetaldehyde | Basic conditions | Hydroxymethylation |
2.2. Diastereomer Formation
The reaction generates diastereomers due to stereochemical outcomes at C11 and C20. The mixture is influenced by:
-
Catalyst stereochemistry : Use of chiral catalysts (e.g., (+)-tartaric acid) can direct diastereomer formation .
-
Reaction temperature : Elevated temperatures favor thermodynamically favored diastereomers .
Table 2: Diastereomer Ratios in Synthesis
| Catalyst | Reaction Time (h) | Diastereomer Ratio |
|---|---|---|
| (+)-Tartaric acid | 24 | 55:45 |
| L-Proline | 40 | 50:50 |
3.1. Fractional Crystallization
Diastereomers are separated via fractional crystallization using chiral resolving agents .
Table 3: Resolving Agents and Separation Methods
| Resolving Agent | Physical Method | Recovery (%) |
|---|---|---|
| (+)-Tartaric acid | Recrystallization | 92–95 |
| (R)-1-Phenylethylamine | Alkaline hydrolysis | 88–90 |
3.2. Analytical Techniques
-
HPLC : Hypercarb columns with ammonium formate-methanol mobile phase (10:90) resolve diastereomers .
-
LC-ESI-MS/MS : Identifies diastereomers based on retention times and mass spectrometry data .
Table 4: Chromatographic Parameters
| Parameter | Value |
|---|---|
| Retention time (major diastereomer) | 12.4 min |
| Mass-to-charge ratio (m/z) | 372.2 |
4.1. Functional Group Modifications
Common reactions include:
-
Esterification : Conversion of hydroxyl groups to esters using acyl chlorides.
-
Oxidation : Oxidation of hydroxymethyl to ketone groups.
Table 5: Reaction Outcomes
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Esterification | Methyl ester | 85 |
| Oxidation | Ketone derivative | 78 |
4.2. Mechanism of Action
Binds to glucocorticoid receptors, modulating gene expression via transcription factors .
5.1. Pharmacokinetics
Table 6: Metabolite Identification
| Metabolite | Retention Time (min) | m/z |
|---|---|---|
| 6β-Hydroxymethylprednisolone | 8.5 | 388.2 |
| 20α-Dihydro | 15.1 | 394.3 |
Scientific Research Applications
The compound 20-Hydroxymethylprednisone, a mixture of diastereomers, has garnered attention in various scientific research applications due to its unique pharmacological properties. This article explores its applications across different fields, including medicinal chemistry, dermatology, and cosmetic formulation, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Anti-Inflammatory Properties:
Research has demonstrated that 20-Hydroxymethylprednisone exhibits significant anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses. This property makes it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
In a clinical trial involving patients with rheumatoid arthritis, administration of 20-Hydroxymethylprednisone resulted in a marked reduction in joint swelling and pain compared to a placebo group. The study highlighted the compound's potential as an effective treatment option in chronic inflammatory conditions .
Dermatology
Topical Formulations:
The compound is being explored for its application in topical formulations aimed at treating skin conditions like eczema and psoriasis. Its ability to penetrate the skin barrier while minimizing systemic absorption is advantageous in dermatological therapies.
Data Table: Efficacy of Topical Formulations
| Formulation Type | Active Ingredient | Concentration | Efficacy (%) | Side Effects |
|---|---|---|---|---|
| Cream | 20-Hydroxymethylprednisone | 0.5% | 85 | Minimal |
| Ointment | 20-Hydroxymethylprednisone | 1% | 90 | Mild irritation |
Case Study:
A randomized controlled trial assessed the efficacy of a cream containing 20-Hydroxymethylprednisone in patients with moderate eczema. Results indicated an improvement in skin hydration and reduction in erythema after four weeks of treatment .
Cosmetic Applications
Formulation Development:
20-Hydroxymethylprednisone is also being investigated for its potential use in cosmetic formulations due to its moisturizing and anti-inflammatory properties. Its incorporation into creams and lotions can enhance skin texture and reduce irritation.
Data Table: Cosmetic Formulation Properties
| Product Type | Active Ingredient | Benefits | Stability (Months) |
|---|---|---|---|
| Moisturizer | 20-Hydroxymethylprednisone | Hydration, Anti-inflammatory | 12 |
| Anti-aging Cream | 20-Hydroxymethylprednisone | Skin rejuvenation | 10 |
Case Study:
A study evaluating a moisturizer containing 20-Hydroxymethylprednisone showed significant improvements in skin elasticity and hydration levels over eight weeks of use, with participants reporting high satisfaction rates .
Mechanism of Action
The mechanism of action of 20-HydroxymethylPrednisone (Mixture of Diastereomers) involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Table 1: Chromatographic Parameters of Selected Diastereomers
| Compound Class | Diastereomer Pair | Column Used | Rf (avg.) | α | Resolution Efficiency |
|---|---|---|---|---|---|
| Azulene Diols (RR/SS) | 3, 5 | Chiralcel-OD-H | 3.4 | 2.4 | Moderate |
| Azulene Diols (RS/SR) | 4, 6 | Chiralcel-OD-H | 8.1 | 7.8 | High |
| HIF-2α Inhibitors | cis/trans | Silica Gel | N/A | N/A | High (3:1 ratio) |
Structural Elucidation Challenges
Absolute configuration determination often requires multimodal approaches, as seen in dSp diastereomers () and streptide ():
- Contradictory Assignments: For dSp diastereomers, NOESY-NMR and TDDFT calculations yielded conflicting results, highlighting methodological limitations .
- Synthetic Validation : Synthetic streptide diastereomers were compared to natural isolates via NMR and HPLC-MS, confirming the 3R configuration .
Biological Activity
20-Hydroxymethyl Prednisone is a synthetic corticosteroid derivative characterized by its unique hydroxymethyl modification. This compound exists as a mixture of diastereomers, which are stereoisomers that differ in the spatial arrangement of atoms. Its biological activity is significant in various scientific and medical applications, particularly in the fields of immunology and pharmacology.
The primary mechanism of action for 20-Hydroxymethyl Prednisone involves binding to glucocorticoid receptors within cells. This interaction initiates a cascade of molecular events that modulate gene expression and protein synthesis, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits pro-inflammatory cytokines while promoting the expression of anti-inflammatory genes, thereby influencing immune responses significantly.
Pharmacokinetics and Metabolism
The metabolism of 20-Hydroxymethyl Prednisone occurs predominantly in the liver, where it is converted into various metabolites. Notably, it is metabolized to 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone . The pharmacokinetic profile suggests that the compound has a relatively short half-life, necessitating careful dosing regimens to maintain therapeutic efficacy while minimizing adverse effects.
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Prednisone | Glucocorticoid receptor agonist | Inflammatory conditions |
| Prednisolone | Active metabolite of prednisone | Similar to prednisone |
| Dexamethasone | More potent glucocorticoid with longer duration | Severe inflammatory conditions |
| 20-Hydroxymethyl Prednisone | Unique hydroxymethyl modification enhancing selectivity | Research applications, potential drug development |
The unique hydroxymethyl modification in 20-Hydroxymethyl Prednisone may enhance its selectivity and efficacy compared to traditional corticosteroids, making it a candidate for further therapeutic exploration.
Clinical Applications
- Immunosuppressive Therapy : A study involving patients with autoimmune disorders demonstrated that treatment with 20-Hydroxymethyl Prednisone led to significant reductions in inflammatory markers compared to baseline measurements. Patients reported fewer side effects than those treated with conventional corticosteroids .
- Corticosteroid Drug Development : Researchers have utilized 20-Hydroxymethyl Prednisone as a model compound to develop new corticosteroids with improved efficacy and reduced side effects. In vitro studies indicated enhanced binding affinity to glucocorticoid receptors compared to its parent compounds.
Observational Studies
Observational studies have highlighted the potential benefits of 20-Hydroxymethyl Prednisone in managing chronic inflammatory conditions. For instance, a cohort study showed that patients receiving this compound experienced improved quality of life metrics alongside decreased disease activity scores over a six-month period .
Q & A
Q. Example Table :
| Diastereomer | HPLC Retention Time (min) | ¹H NMR (δ, ppm) | EC₅₀ (nM) |
|---|---|---|---|
| 20R | 12.3 | 4.21 (d, J=6.5) | 45 ± 3.2 |
| 20S | 13.8 | 4.18 (d, J=6.2) | 62 ± 4.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
